5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid
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Overview
Description
5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H12N2O2 It is a pyrimidine derivative, characterized by a pyrimidine ring substituted with a methyl group at the 5-position, a 1-methylcyclopropyl group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Introduction of the Methyl Group: The methyl group at the 5-position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
Cyclopropyl Substitution: The 1-methylcyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a cyclopropylcarbene to the pyrimidine ring. This reaction can be catalyzed by transition metals such as rhodium or copper.
Carboxylation: The carboxylic acid group at the 4-position can be introduced through a carboxylation reaction using carbon dioxide in the presence of a strong base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize the same synthetic routes as described above but are optimized for higher yields and cost-effectiveness. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents on the pyrimidine ring.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Esterification: Alcohols with sulfuric acid as a catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted pyrimidine derivatives with new functional groups.
Esterification: Ester derivatives of the original compound.
Scientific Research Applications
5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
5-Methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methylcyclopropyl group and the carboxylic acid functionality at specific positions on the pyrimidine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-methyl-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-6-5-11-9(10(2)3-4-10)12-7(6)8(13)14/h5H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
OMYCXKQHBMGVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2(CC2)C |
Origin of Product |
United States |
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